molecular formula C13H16F3N3O2 B2564311 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide CAS No. 1797978-69-8

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2564311
M. Wt: 303.285
InChI Key: NJNVGOHIJKLKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .


Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Molecular Structure Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .


Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.30 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.1±40.0 °C at 760 mmHg, and a flash point of 129.3±27.3 °C . It has a molar refractivity of 60.5±0.5 cm3, a polar surface area of 30 Å2, and a molar volume of 213.8±7.0 cm3 .

Scientific Research Applications

  • Nematocidal Activity : Zhao et al. (2017) synthesized a series of pyrazole carboxamide compounds, including derivatives similar to the compound . These compounds exhibited weak fungicidal activity but demonstrated significant nematocidal activity against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).

  • Synthesis and Applications in Organic Chemistry : Atherton and Fields (1968) discussed the formation of cyclopropanes and Δ1-pyrazolines through the reactions involving trifluorodiazoethane, which is relevant to the synthesis pathways of compounds related to the query compound (Atherton & Fields, 1968).

  • Regioselective Synthesis : Kondratov et al. (2015) utilized reactions with electronically different dienophiles to create trifluoromethyl-containing aromatic compounds. This study highlights the role of trifluoromethyl groups in determining the regioselectivity of cycloaddition reactions, which is significant in synthesizing complex organic compounds including those related to the query compound (Kondratov et al., 2015).

  • Synthesis of Fluorinated Pyrazoles : Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, emphasizing the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. This study underlines the significance of similar fluorine-containing compounds in drug development (Surmont et al., 2011).

  • Catalytic Synthesis of Pyrazolines : Zhang et al. (2014) described a regioselective cycloaddition procedure involving electron-deficient allenes and trifluorodiazoethane, leading to the formation of CF3-substituted pyrazolines and pyrazoles. This provides insights into the catalytic synthesis processes applicable to compounds similar to the query compound (Zhang et al., 2014).

  • Inhibition of Ethylene Biosynthesis : Sun et al. (2017) found that pyrazinamide and its derivatives, including compounds structurally similar to the query compound, can inhibit ethylene biosynthesis in plants. This suggests potential agricultural applications for controlling fruit ripening and flower senescence (Sun et al., 2017).

  • Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, showing that some of these compounds have cytotoxic effects on cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation. This indicates potential therapeutic applications for related compounds (Rahmouni et al., 2016).

  • Antimicrobial Activity : Sharshira and Hamada (2011) reported the synthesis of pyrazole-1-carboxamide derivatives with notable antimicrobial activities. This underscores the potential use of similar compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Safety And Hazards

The compound is a potent growth inhibitor of Gram-positive bacteria and showed low toxicity to human cultured cells .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)11-9-7-21-6-3-10(9)19(18-11)5-4-17-12(20)8-1-2-8/h8H,1-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNVGOHIJKLKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.